2,5-Dibromo-3-(methoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxycarbonyl group is attached at the 3rd position
Preparation Methods
The synthesis of 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of methyl benzoate to introduce bromine atoms at the desired positions. This is followed by esterification and subsequent hydrolysis to yield the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material can be effective, involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like sodium iodide in acetone.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidizing agents can convert the methoxycarbonyl group into other functional groups. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. .
Scientific Research Applications
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid exerts its effects depends on its application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The pathways involved can vary, but often include interactions with cellular signaling mechanisms and metabolic processes .
Comparison with Similar Compounds
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
2,5-Dibromobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxycarbonyl group, which alters its reactivity and applications.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but with a chlorine atom, used in the synthesis of SGLT2 inhibitors for diabetes therapy
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H6Br2O4 |
---|---|
Molecular Weight |
337.95 g/mol |
IUPAC Name |
2,5-dibromo-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6Br2O4/c1-15-9(14)6-3-4(10)2-5(7(6)11)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
ZESDMBXLAMGLFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.